N-(1H-indol-6-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
N-(1H-indol-6-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic organic compound that features an indole ring, an oxadiazole ring, and a phenyl group. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of a hydrazide with a carboxylic acid derivative.
Coupling Reactions: The indole and oxadiazole derivatives are then coupled using appropriate reagents and conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-6-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide
- N-(1H-indol-6-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Uniqueness
N-(1H-indol-6-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C19H16N4O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C19H16N4O2/c24-17(21-15-7-6-13-10-11-20-16(13)12-15)8-9-18-22-19(23-25-18)14-4-2-1-3-5-14/h1-7,10-12,20H,8-9H2,(H,21,24) |
InChI Key |
VUADRXZDPNHBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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